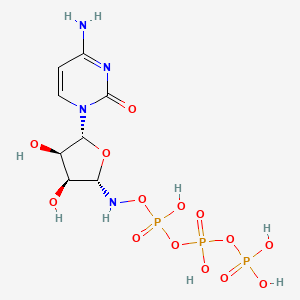
5'-Azacytidine 5'-triphosphate
Vue d'ensemble
Description
5’-Azacytidine 5’-triphosphate, also known as Azacitidine, is a pyrimidine nucleoside analogue . It is used to treat certain subtypes of myelodysplastic syndrome . It is a chemical analog of cytidine, a nucleoside in DNA and RNA . It selectively inhibits the incorporation of [3 H]CTP into RNA by DNA-dependent RNA polymerase, without affecting the incorporation of [3 H]UTP .
Synthesis Analysis
5’-Azacytidine 5’-triphosphate is prepared from 5-azacytidine by chemical phosphorylation . It is a substrate for AMP (CMP) tRNA nucleotidyl transferase from yeast .Molecular Structure Analysis
The molecular structure of 5’-Azacytidine 5’-triphosphate is similar to that of cytidine, but it differs from cytosine by the presence of nitrogen in the C5-position .Chemical Reactions Analysis
5’-Azacytidine 5’-triphosphate can be incorporated into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . The decomposition of 5-azacytidine via hydrolysis of the triazine ring is significantly accelerated by a phosphate group on the 5’-position of the nucleotide .Physical And Chemical Properties Analysis
Azacitidine has a molar mass of 244.207 g·mol−1 . It is a small molecule and is approved for use .Applications De Recherche Scientifique
Application in Nucleic Acids Research
Scientific Field
Biochemistry and Molecular Biology
Summary of Application
5’-Azacytidine 5’-triphosphate is used in the chemical synthesis of nucleotides and preparation of tRNAs containing 5-azacytidine in its 3′-terminus .
Methods of Application
The compound is prepared from 5-azacytidine by chemical phosphorylation and is used as a substrate for AMP (CMP)tRNA nucleotidyl transferase from yeast. tRNAs phe from yeast containing 5-azacytidine in their 3′-termini were prepared enzymatically .
Results or Outcomes
The tRNA phe -Cpn 5 CpA and tRNA phe -nSCpn5CpA can be aminoacylated by phenylalanyl-tRNA synthetase from yeast and they are active in the poly (U)-dependent synthesis of poly (Phe) on E. coli ribosomes .
Application in Cancer Treatment
Scientific Field
Summary of Application
5’-Azacytidine 5’-triphosphate is used in the clinical treatment of the hematological malignancy myelodysplastic syndrome (MDS) and is currently under clinical evaluation for the treatment of acute myeloid leukemia (AML) .
Methods of Application
The compound is used as an epigenetic agent that can reactivate tumor suppressor genes silenced by DNA methylation .
Results or Outcomes
The action of 5’-Azacytidine 5’-triphosphate is due to its incorporation into DNA. It has shown effectiveness in the treatment of MDS and is currently being evaluated for its efficacy in treating AML .
Application in FDA Drug Approval
Scientific Field
Summary of Application
5’-Azacytidine 5’-triphosphate, also known as Azacitidine or Vidaza™, has received regular approval by the U.S. Food and Drug Administration (FDA) for the treatment of all subtypes of myelodysplastic syndrome (MDS) .
Methods of Application
The compound is administered subcutaneously or intravenously. The dose of azacitidine, 75 mg/m²/day for 7 days every 28 days, was the same in all three studies .
Results or Outcomes
The response rate in the azacitidine arm was about 16%; there were no responses in the observation arm. The response rates in the two single-arm studies were similar (13% and 19%). The responses were sustained, with median durations of 11 months and 17 months respectively .
Application in Comparative Antileukemic Activity
Scientific Field
Summary of Application
5’-Azacytidine 5’-triphosphate is compared with 5-Aza-2′-deoxycytidine (Decitabine) for their antileukemic activities .
Methods of Application
Both these nucleoside analogues are pro-drugs that have to be activated by phosphorylation. Deoxycytidine kinase activates 5-AZA-CdR, which is converted to its triphosphate form by kinases and incorporated into DNA .
Results or Outcomes
Preclinical studies show that 5-AZA-CdR is a more effective antileukemic agent than 5-AC .
Safety And Hazards
Orientations Futures
Resistance to decitabine and 5-azacytidine, mainstay treatments for myeloid malignancies, originates from adaptive responses of the pyrimidine metabolism network; these responses can be anticipated and thus exploited . Strategies of combining epigenetic manipulation with other ‘new’ drugs aim at increasing the efficacy of the hypomethylating agents .
Propriétés
IUPAC Name |
[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N4O14P3/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(23-7)11-24-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4-7,11,13-14H,(H,19,20)(H,21,22)(H2,9,10,15)(H2,16,17,18)/t4-,5+,6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWUHFDEXOSOCJ-BNHYGAARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N4O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Azacytidine 5'-triphosphate | |
CAS RN |
2226-74-6 | |
| Record name | 5'-Azacytidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



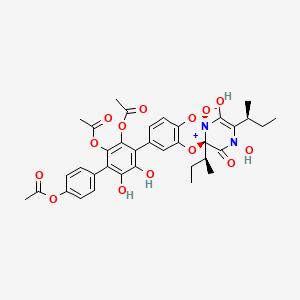
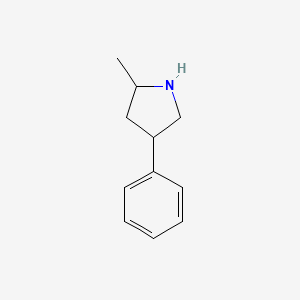
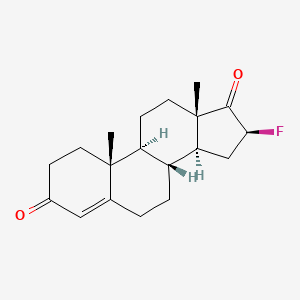
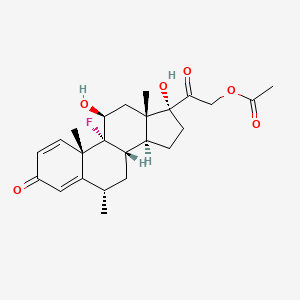
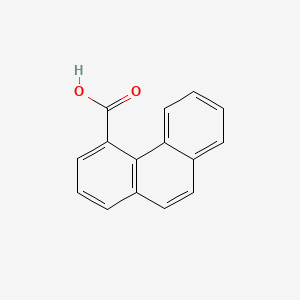
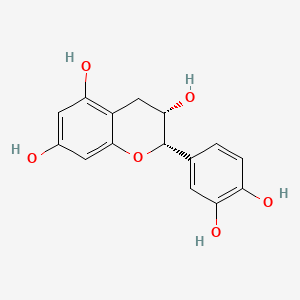
![[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1194943.png)
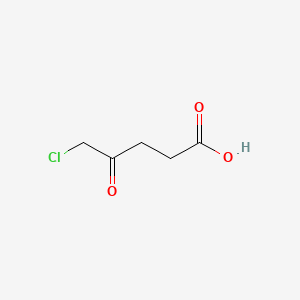
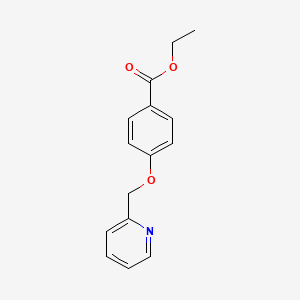
![3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1194950.png)

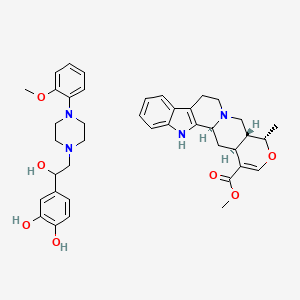
![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)
![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B1194955.png)